依普罗红霉素酮
描述
ε-Rhodomycinone is a bacterial metabolite that has been found in S. griseoruber. It is a precursor to rhodomycin D, which is an intermediate in the bioconversion of ε-rhodomycinone to daunorubicin and doxorubicin.
Epsilon-rhodomycinone is a carboxylic ester that is the methyl ester of (1R,2R,4S)-2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylic acid. It is a tetracenomycin, a polyphenol, a carbopolycyclic compound, a member of tetracenequinones and a methyl ester.
科学研究应用
化学修饰和生物活性:依普罗红霉素酮已通过化学修饰产生各种衍生物。一项研究报告了依普罗红霉素酮转化为 8,9-脱氢-ζ-红霉素酮,该衍生物显示出在大肠杆菌中诱导裂解噬菌体的活性 (Lin、Kumar 和 Remers,1980).
合成和抗肿瘤活性:另一项研究集中于依普罗红霉素酮和卡敏霉素-11-甲基醚的合成。该研究发现,后者的抗肿瘤活性低于卡敏霉素及其 4-甲基醚(道诺霉素) (Essery 和 Doyle,1979).
在抗生素生物合成中的作用:依普罗红霉素酮在蒽环类抗生素的生物合成中起着重要作用。一项研究从紫罗兰链霉菌中分离出一个糖基转移酶基因 rhoG,该基因参与 β-红霉素的生物合成,其中 rhoG 的破坏导致非糖基中间体依普罗红霉素酮的积累 (Miyamoto 等人,2002).
在道诺红霉素生物合成中转化为依普罗红霉素酮:在链霉菌 peucetius 的道诺红霉素基因簇中发现的 dnrF 基因负责通过 C-11 羟基化将阿克拉维酮转化为依普罗红霉素酮。该基因编码一个 NADPH 依赖性羟化酶,催化该转化,这在蒽环类抗生素的生物合成中至关重要 (Filippini 等人,1995).
分离新的蒽环类抗生素:从链霉菌紫罗兰色突变株的培养液中分离出依普罗红霉素酮糖苷。这些新的蒽环类抗生素(称为依普霉素)对鼠白血病 L1210 细胞培养表现出细胞毒性 (Johdo 等人,1991).
与道诺红霉素糖苷相关的生物合成:使用产生道诺红霉素的链霉菌物种的突变体对依普罗红霉素酮和道诺红霉素之间的生物合成关系进行的研究表明,依普罗红霉素酮可以转化为道诺红霉素糖苷,转化效率在 15-30% 范围内 (McGuire 等人,1980).
13-脱氧蒽环类抗生素的合成:一项研究描述了数种 13-脱氧蒽环类抗生素的合成,其中依普罗红霉素酮在柯尼希-克诺尔缩合中用于提供这些衍生物。这些化合物保留了抗肿瘤活性,尽管依普罗红霉素酮糖苷的活性低于其他类似物 (Smith、Fujiwara 和 Henry,1978).
优化依普罗红霉素酮生产的培养:对依普罗红霉素酮积累突变株链霉菌 peucetius var. caesius N47 的研究利用实验设计来优化培养条件并提高依普罗红霉素酮的生产效率 (Kiviharju、Leisola 和 Eerikäinen,2004).
作用机制
Target of Action
Epsilon-rhodomycinone is a type of anthracycline-type polyketide, typically produced by Streptomyces peucetius . It is known to exert antiproliferative activity on cancer cells . .
Mode of Action
The mode of action of Epsilon-rhodomycinone involves two different mechanisms: intercalation and enzyme inhibition . Both of these mechanisms result in DNA disruption that ultimately leads to cell death .
Biochemical Pathways
The biosynthesis of Epsilon-rhodomycinone in Streptomyces peucetius is completed in three stages :
Result of Action
The result of Epsilon-rhodomycinone’s action is the disruption of DNA, which ultimately leads to cell death . This makes it effective against various types of cancer cells .
Action Environment
The action of Epsilon-rhodomycinone can be influenced by various environmental factors. For instance, the production of Epsilon-rhodomycinone by Streptomyces peucetius is tightly regulated, and a very low level of production is maintained in the wild-type strain . .
生化分析
Biochemical Properties
Epsilon-rhodomycinone is involved in several biochemical reactions, primarily as an intermediate in the biosynthesis of anthracycline antibiotics . It interacts with various enzymes, proteins, and other biomolecules during its biosynthesis. For instance, epsilon-rhodomycinone is formed through the action of polyketide synthases and glycosyltransferases, which catalyze the formation of the tetracyclic ring structure and the attachment of sugar moieties, respectively . Additionally, epsilon-rhodomycinone exhibits antimicrobial properties, acting as an antimicrobial agent that kills or slows the growth of microorganisms, including bacteria, viruses, fungi, and protozoans .
Cellular Effects
Epsilon-rhodomycinone exerts significant effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, epsilon-rhodomycinone and its derivatives, such as doxorubicin, exhibit antiproliferative activity by intercalating into DNA and inhibiting topoisomerase II, leading to DNA disruption and cell death . This compound also affects normal cells, causing cytotoxicity and potential side effects, which are important considerations in its therapeutic use.
Molecular Mechanism
The molecular mechanism of epsilon-rhodomycinone involves several key interactions at the molecular level. Epsilon-rhodomycinone exerts its effects by binding to DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks and ultimately results in cell death. Additionally, epsilon-rhodomycinone can generate reactive oxygen species (ROS), which further contribute to its cytotoxic effects . These molecular interactions highlight the compound’s potent anticancer activity and its potential for therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of epsilon-rhodomycinone can change over time due to its stability, degradation, and long-term effects on cellular function. Epsilon-rhodomycinone is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that epsilon-rhodomycinone and its derivatives can induce resistance in cancer cells, necessitating the development of combination therapies to overcome this challenge . Additionally, the compound’s cytotoxic effects can persist over time, leading to sustained inhibition of cell proliferation and potential therapeutic benefits.
Dosage Effects in Animal Models
The effects of epsilon-rhodomycinone vary with different dosages in animal models. At lower doses, epsilon-rhodomycinone exhibits significant anticancer activity with minimal toxicity . At higher doses, the compound can cause severe toxic effects, including cardiotoxicity, myelosuppression, and gastrointestinal toxicity . These adverse effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic response, emphasizing the need for precise dosing in clinical applications.
Metabolic Pathways
Epsilon-rhodomycinone is involved in several metabolic pathways, including the biosynthesis of anthracycline antibiotics . The compound interacts with various enzymes and cofactors during its metabolism. For instance, epsilon-rhodomycinone is converted to daunorubicin and doxorubicin through a series of enzymatic reactions involving glycosylation, methylation, decarboxylation, and hydroxylation . These metabolic pathways are crucial for the production of clinically important anticancer drugs and highlight the compound’s role in secondary metabolism.
Transport and Distribution
Epsilon-rhodomycinone is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, epsilon-rhodomycinone can be transported into cells via active transport mechanisms and subsequently accumulate in specific cellular compartments . This distribution pattern is essential for the compound’s therapeutic effects, as it ensures that the drug reaches its target sites within the cells.
Subcellular Localization
The subcellular localization of epsilon-rhodomycinone plays a crucial role in its activity and function. Epsilon-rhodomycinone can localize to specific cellular compartments, such as the nucleus, where it exerts its effects on DNA . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular distribution is essential for the compound’s mechanism of action and its ability to induce cytotoxic effects in cancer cells.
属性
IUPAC Name |
methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,10,16,23-24,27-28,30H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFOXRACBORDCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943792 | |
Record name | Methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21288-60-8 | |
Record name | E-Rhodomycinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Epsilon-rhodomycinone has the molecular formula C21H22O8 and a molecular weight of 402.4 g/mol. []
A: Structural characterization often relies on NMR spectroscopy. For instance, NMR was instrumental in confirming the anomeric purity and configuration of various epsilon-rhodomycinone glycosides. []
A: Epsilon-rhodomycinone is biosynthesized from simpler molecules through a series of enzymatic reactions in certain Streptomyces species. This pathway begins with aklanonic acid, which is methylated, cyclized, and reduced to form aklavinone. Aklavinone is then hydroxylated at the C-11 position by a specific hydroxylase, yielding epsilon-rhodomycinone. []
A: Research suggests that there may be at least two pathways leading to daunorubicin glycosides, with epsilon-rhodomycinone acting as an intermediate in one of these pathways. []
A: Key enzymes include aklanonic acid methyltransferase, aklaviketone reductase, and aklavinone 11-hydroxylase (encoded by the dnrF gene). [, ]
A: Yes, genetic manipulation can significantly impact epsilon-rhodomycinone production. For example, introducing the dnrR1 DNA segment into Streptomyces peucetius resulted in a tenfold increase in epsilon-rhodomycinone production. [] Similarly, disruption of the rhoG gene in Streptomyces violaceus led to the accumulation of epsilon-rhodomycinone and a loss of beta-rhodomycin production. []
A: Yes, epsilon-rhodomycinone can be converted into other anthracyclines through enzymatic modifications. For example, it can be glycosylated to form rhodomycin D by the action of glycosyltransferases. [, ]
A: Glycosylation, the attachment of sugar moieties, is crucial for the biological activity of many anthracyclines, influencing their DNA-binding ability and antitumor activity. []
A: Yes, through a series of enzymatic reactions involving DoxA, DauK, and DauP, epsilon-rhodomycinone glycoside (rhodomycin D) can be converted to doxorubicin. []
A: These anthracyclines intercalate into DNA, disrupting DNA replication and transcription, ultimately leading to cell death. []
A: Research is ongoing to explore the use of epsilon-rhodomycinone and its analogs as potential scaffolds for developing new anticancer drugs with improved efficacy and safety profiles. []
A: Modifications at different positions on the epsilon-rhodomycinone molecule can significantly alter the biological activity of its derivatives. For instance, the introduction of a methyl group at the C-11 position can reduce antitumor activity, as observed with the 11-methyl ether of carminomycin. []
A: The type and configuration of the sugar attached to epsilon-rhodomycinone significantly influence the biological activity of the resulting glycosides. [, ]
A: Epsilon-rhodomycinone is primarily produced by various strains of Streptomyces, including S. peucetius, S. coeruleorubidus, S. violaceus, and S. griseoruber. [, , , , , , , , , , ]
A: Factors such as media composition, carbon source, temperature, pH, and aeration can significantly influence epsilon-rhodomycinone production. Optimization of these parameters is crucial for maximizing yields. [, , , ]
A: Challenges include low production titers, the complexity of fermentation processes, and the potential for strain degeneration. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。